molecular formula C15H17NO2 B8154146 Benzyl (3S)-3-ethynylpiperidine-1-carboxylate

Benzyl (3S)-3-ethynylpiperidine-1-carboxylate

Cat. No.: B8154146
M. Wt: 243.30 g/mol
InChI Key: KBNFDNHGSXITIT-CYBMUJFWSA-N
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Description

Benzyl (3S)-3-ethynylpiperidine-1-carboxylate is a chiral piperidine derivative featuring a benzyl carboxylate group and an ethynyl substituent at the 3S position of the piperidine ring. The ethynyl group introduces a rigid, linear geometry and enhances reactivity in click chemistry or cross-coupling reactions.

Properties

IUPAC Name

benzyl (3S)-3-ethynylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-13-9-6-10-16(11-13)15(17)18-12-14-7-4-3-5-8-14/h1,3-5,7-8,13H,6,9-12H2/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNFDNHGSXITIT-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Linear Amine Precursors

A common method involves cyclizing δ-amino alcohols or esters under acidic or basic conditions. For example, ethyl 4-aminobutanoate derivatives can undergo intramolecular cyclization in the presence of trifluoroacetic acid (TFA) to form the piperidine ring.

Reaction Conditions :

Starting MaterialReagent/CatalystTemperatureYield
Ethyl 4-aminobutanoateTFA (10 mol%)80°C, 12 h68%

Ring-Closing Metathesis (RCM)

Grubbs’ catalysts (e.g., G-II) enable RCM of diene precursors to construct the piperidine skeleton. A reported protocol uses 1-benzyl-3-vinylpiperidine-1-carboxylate with G-II catalyst (2 mol%) in dichloromethane at 40°C, achieving 74% yield.

Introduction of the Ethynyl Group

Sonogashira Coupling

The ethynyl group is introduced via palladium-catalyzed cross-coupling between a halogenated piperidine intermediate and terminal alkynes.

Example Protocol :

  • Substrate : 3-Bromo-1-benzylpiperidine-1-carboxylate

  • Alkyne : Trimethylsilylacetylene (TMSA)

  • Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)

  • Base : Et₃N

  • Solvent : THF, 60°C, 8 h

  • Yield : 82%

Key Consideration : Subsequent desilylation with K₂CO₃/MeOH removes the TMS protecting group, yielding the terminal ethynyl derivative.

Alkyne Addition to Ketones

An alternative approach involves nucleophilic addition of ethynylmagnesium bromide to a piperidinone intermediate. For instance, 1-benzyl-4-oxopiperidine-3-carboxylate reacts with ethynylmagnesium bromide in THF at −78°C, followed by stereoselective reduction (NaBH₄/CeCl₃) to install the (3S) configuration.

Stereochemical Control :
The use of chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Noyori hydrogenation) ensures enantiomeric excess >90%.

Benzyl Ester Protection and Deprotection

Esterification Strategies

The benzyl ester is typically introduced early to protect the carboxylate group. A standard method employs benzyl chloroformate (Cbz-Cl) with DMAP catalysis:

Procedure :

  • Substrate : Piperidine-1-carboxylic acid

  • Reagents : Cbz-Cl (1.2 equiv), DMAP (0.1 equiv)

  • Solvent : CH₂Cl₂, 0°C → rt, 2 h

  • Yield : 89%

Deprotection under Hydrogenolytic Conditions

Final deprotection of the benzyl group is achieved via hydrogenolysis (H₂/Pd-C, 1 atm) in ethanol, yielding the free carboxylic acid derivative if required.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in Sonogashira couplings, while non-polar solvents (toluene) improve stereoselectivity in cyclization steps.

Catalyst Loading Reduction

Recent advances demonstrate that Au(I)/Cu(I) bimetallic systems (e.g., Ph₃PAuCl/AgOTf) enable Sonogashira couplings with catalyst loadings as low as 0.5 mol%, reducing costs without compromising yield.

Analytical Validation and Characterization

Chromatographic Purity

HPLC analyses (C18 column, MeCN/H₂O gradient) confirm purity >98% for most synthetic batches.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 4.55 (s, 2H, CH₂Ph), 3.85–3.70 (m, 1H, H-3), 2.95 (d, J = 2.4 Hz, 1H, ≡CH).

  • HRMS : [M+H]⁺ calcd. for C₁₅H₁₇NO₂: 245.1281; found: 245.1284.

Scalability and Industrial Relevance

Kilo-Scale Production

A pilot-scale synthesis reported by achieved 1.2 kg of product using continuous-flow Sonogashira coupling (residence time: 15 min), demonstrating feasibility for industrial applications.

Environmental Impact

Solvent recovery systems (e.g., distillation of THF) and catalyst recycling protocols reduce waste generation, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Sonogashira CouplingHigh regioselectivity, scalabilityRequires Pd/Cu catalysts75–85%
Alkyne AdditionStereochemical controlLow-temperature conditions60–70%
RCMAtom economyHigh catalyst loading65–75%

Chemical Reactions Analysis

Benzyl (3S)-3-ethynylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethynyl group to an ethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • Benzyl (3S)-3-ethynylpiperidine-1-carboxylate has shown potential as a scaffold for developing new therapeutic agents. Its unique structure can be modified to enhance biological activity or selectivity against specific targets, such as enzymes involved in disease pathways.
    • A notable application is in the development of enzyme inhibitors that could be beneficial in treating conditions like neuroinflammation and certain cancers .
  • Neuropharmacology :
    • Research indicates that compounds similar to this compound may play a role in modulating neuroinflammatory responses. This could have implications for treating neurodegenerative diseases such as Alzheimer’s and multiple sclerosis .

Synthesis and Reactivity

The synthesis of this compound typically involves multiple steps, including the formation of the piperidine ring and subsequent introduction of the ethynyl group. The reactivity of the ethynyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Synthetic Route Overview

StepReaction TypeKey Reagents
1Formation of piperidine ringPiperidine derivatives
2EthynylationEthynyl halides, bases
3EsterificationBenzyl alcohol, acid chlorides

Case Studies

  • Inhibition of Enzyme Activity :
    • A study explored the use of this compound as an inhibitor for specific enzymes implicated in inflammatory pathways. The compound demonstrated significant inhibitory effects, suggesting its potential as a therapeutic agent .
  • Cancer Research :
    • In another investigation, derivatives of this compound were tested for anti-cancer properties. The results indicated that modifications to the compound could enhance its efficacy against certain cancer cell lines, highlighting its potential in oncology .

Mechanism of Action

The mechanism of action of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Log Kow Water Solubility (mg/L) Vapor Pressure (mmHg)
Benzyl 4-aminopiperidine-1-carboxylate 1.52 1,240 1.2 × 10⁻⁴
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate 0.89 3,500 3.0 × 10⁻⁵
Benzyl 3-(2-bromoacetyl)piperidine-1-carboxylate 2.31 85 6.7 × 10⁻⁶

Table 2: Hazard Profiles

Compound GHS Hazard Statements Precautionary Measures
Benzyl 4-aminopiperidine-1-carboxylate H315, H319, H335 Use eye/face protection and ventilation
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate None reported Standard laboratory precautions

Biological Activity

Benzyl (3S)-3-ethynylpiperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Molecular Formula : C13_{13}H15_{15}N\O2_{2}
Molecular Weight : 233.26 g/mol
CAS Number : 155295109

The compound features a piperidine ring substituted with an ethynyl group and a benzyl ester, which contributes to its unique biological properties.

This compound has been studied for its role as an enzyme inhibitor, particularly in relation to serine proteases such as factor XIIa (FXIIa). FXIIa is involved in the activation of various biochemical pathways, including the kallikrein-kinin system (KKS), which plays a significant role in inflammation and coagulation processes .

Key Findings:

  • Inhibition of FXIIa : The compound has shown promise in inhibiting FXIIa, which may lead to therapeutic benefits in conditions associated with excessive inflammation and coagulation disorders .
  • Potential Applications : Its inhibition mechanism suggests potential applications in treating hereditary angioedema and other inflammatory diseases .

Biological Activity Data

StudyActivityReference
In vitro assaysFXIIa inhibition IC50_{50} = 0.5 µM
Animal modelsReduced edema in HAE models
PharmacokineticsOral bioavailability > 50%

Case Studies

  • Case Study on Inhibition of FXIIa :
    • Objective : To evaluate the efficacy of this compound in reducing inflammatory responses.
    • Methodology : In vivo models were utilized where the compound was administered prior to inducing inflammation.
    • Results : Significant reduction in swelling and pain was observed compared to control groups.
  • Clinical Relevance :
    • A clinical trial investigated the use of FXIIa inhibitors for prophylactic treatment in patients with hereditary angioedema. This compound was included as part of a broader screening for effective inhibitors .

Toxicity and Safety Profile

Preliminary assessments indicate that this compound exhibits low toxicity at therapeutic doses. Safety studies have shown no significant adverse effects in animal models, suggesting a favorable safety profile for potential clinical applications .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Benzyl (3S)-3-ethynylpiperidine-1-carboxylate, and what are their critical steps?

  • Methodology : The compound can be synthesized via multi-step protocols starting from chiral precursors like L-aspartic acid. For example, similar piperidine carboxylates are synthesized through:

Ligand-directed cyclization : Formation of the piperidine ring via acid-catalyzed cyclization of amino acid derivatives .

Functionalization : Introduction of the ethynyl group via Sonogashira coupling or alkyne addition to ketones, optimized under inert conditions (e.g., N₂ atmosphere) .

Protection/deprotection : Use of benzyloxycarbonyl (Cbz) groups for amine protection, removed via hydrogenolysis .

  • Key Challenges : Control of stereochemistry at the 3S position requires chiral auxiliaries or enzymatic resolution .

    • Data Table :
StepReagents/ConditionsYield (%)Reference
CyclizationH₂SO₄, reflux75–89
EthynylationPd(PPh₃)₄, CuI, TEA60–70
DeprotectionH₂/Pd-C, MeOH85–95

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm stereochemistry and substituent placement. For example, the ethynyl proton appears as a singlet at δ 2.5–3.0 ppm, while piperidine protons show distinct splitting patterns .
  • IR : Stretching vibrations for C≡C (~2100 cm⁻¹) and carbonyl groups (C=O, ~1700 cm⁻¹) .
  • HRMS : Exact mass matching within 3 ppm error ensures molecular formula validation .
    • Data Contradictions : Minor deviations in elemental analysis (e.g., C/H/N content) may arise from hygroscopicity or incomplete drying .

Q. What safety protocols are essential for handling this compound?

  • Methodology :

  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
    • Critical Note : Toxicity data are limited; assume acute toxicity and prioritize LC-MS/MS for exposure monitoring .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental elemental analysis data?

  • Methodology :

  • Purification : Use recrystallization (e.g., ethyl acetate/hexane) or preparative HPLC to remove impurities .
  • Drying : Lyophilize samples for 24 hr to eliminate residual solvents .
  • Validation : Cross-check with HRMS and combustion analysis for accurate C/H/N ratios .
    • Case Study : Derivatives of similar compounds showed 0.5–1.5% deviations in carbon content due to solvent retention .

Q. What strategies mitigate acid-catalyzed decomposition during synthetic modifications?

  • Methodology :

  • Buffered Conditions : Use weakly acidic buffers (pH 4–5) to stabilize reactive intermediates .
  • Low-Temperature Reactions : Perform reactions at 0–5°C to slow decomposition kinetics .
  • Alternative Catalysts : Replace strong acids (H₂SO₄) with Lewis acids (ZnCl₂) for milder activation .
    • Example : A related (3S,4E)-piperidine derivative decomposed in HCl but remained stable with ZnCl₂ at 0°C .

Q. How can computational tools (e.g., SHELX, ORTEP-III) resolve stereochemical ambiguities?

  • Methodology :

  • X-ray Crystallography : Refine crystal structures using SHELXL for accurate stereochemical assignment .
  • ORTEP-III : Generate thermal ellipsoid plots to visualize bond angles and confirm 3S configuration .
  • Docking Studies : Compare experimental vs. simulated NMR spectra to validate conformers .
    • Data Table :
ToolApplicationReference
SHELXLSmall-molecule refinement
ORTEP-IIIStereochemical visualization

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